molecular formula C16H25N3O2 B2483543 tert-Butyl 4-((pyridin-3-ylmethyl)amino)piperidine-1-carboxylate CAS No. 206274-21-7

tert-Butyl 4-((pyridin-3-ylmethyl)amino)piperidine-1-carboxylate

Cat. No.: B2483543
CAS No.: 206274-21-7
M. Wt: 291.395
InChI Key: IQMCTYWPKOUSOF-UHFFFAOYSA-N
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Description

tert-Butyl 4-((pyridin-3-ylmethyl)amino)piperidine-1-carboxylate: is a heterocyclic compound that features a piperidine ring substituted with a tert-butyl ester and a pyridin-3-ylmethyl group. This compound is often used as a building block in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((pyridin-3-ylmethyl)amino)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and pyridin-3-ylmethylamine. The reaction is usually carried out under basic conditions using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions but may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-((pyridin-3-ylmethyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-((pyridin-3-ylmethyl)amino)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of heterocyclic compounds and as a protecting group in peptide synthesis .

Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It can serve as a model compound for understanding the behavior of similar structures in biological systems .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug design and development, particularly in the creation of new pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of tert-Butyl 4-((pyridin-3-ylmethyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions, while the piperidine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
  • tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
  • N-Boc-4-piperidineacetaldehyde

Comparison: tert-Butyl 4-((pyridin-3-ylmethyl)amino)piperidine-1-carboxylate is unique due to its combination of a pyridine ring and a piperidine ring, which provides distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications .

Properties

IUPAC Name

tert-butyl 4-(pyridin-3-ylmethylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-9-6-14(7-10-19)18-12-13-5-4-8-17-11-13/h4-5,8,11,14,18H,6-7,9-10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMCTYWPKOUSOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30942823
Record name tert-Butyl 4-{[(pyridin-3-yl)methyl]amino}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30942823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206274-21-7
Record name tert-Butyl 4-{[(pyridin-3-yl)methyl]amino}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30942823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Boc-4-[(pyridin-3-ylmethyl)amino]piperidine
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